3-氰基吡咯烷-1-甲酸苄酯

描述

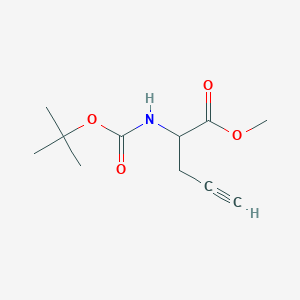

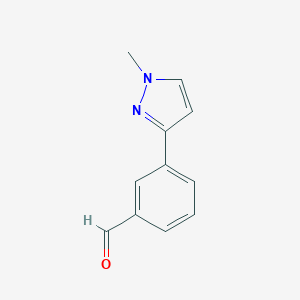

Benzyl 3-cyanopyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its relevance in the synthesis of biologically active compounds. It serves as a key chiral building block and demonstrates the importance of stereoselective synthesis in developing compounds with desired chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves several strategies, including diastereoselective conjugate additions and stereospecific, regioselective chemical transformations. For instance, asymmetric syntheses have been successfully applied to the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids, achieving high diastereomeric and enantiomeric excesses (Bunnage et al., 2004). Additionally, a practical and efficient synthesis approach utilizing aziridinium ion intermediates has been established for benzylpyrrolidine carboxylic acids, demonstrating high overall yield and process efficiency (Ohigashi et al., 2010).

Molecular Structure Analysis

The molecular structure of benzyl 3-cyanopyrrolidine-1-carboxylate and its derivatives is characterized by the presence of the pyrrolidine ring, a key structural motif in medicinal chemistry. The structure-activity relationships surrounding the pyrrolidine ring are crucial for the biological activity of these compounds. Techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate these structures and understand their conformational preferences and electronic properties.

Chemical Reactions and Properties

Benzyl 3-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including nucleophilic attacks, cycloadditions, and transformations into different functional groups. These reactions are pivotal for the extension of the pyrrolidine framework and the introduction of pharmacophore elements in drug discovery processes.

Physical Properties Analysis

The physical properties of benzyl 3-cyanopyrrolidine-1-carboxylate, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in different phases of drug formulation and delivery.

Chemical Properties Analysis

Chemically, benzyl 3-cyanopyrrolidine-1-carboxylate exhibits stability under various conditions and reacts with a range of reagents to form new bonds. Its reactivity is a critical factor in synthetic strategies aimed at constructing complex molecules for pharmaceutical applications.

For further details on these topics, the following references provide comprehensive insights into the synthesis, structure, and properties of benzyl 3-cyanopyrrolidine-1-carboxylate and related compounds: (Bunnage et al., 2004), (Ohigashi et al., 2010).

科学研究应用

手性化合物的高效合成

开发了一种实用且高效的合成工艺,用于合成 (3R,4S)-1-苄基-4-苯基吡咯烷-3-羧酸,这是合成具有生物活性的化合物的重要手性构件。该工艺利用了原位生成的氮杂环丙烷阳离子的立体定向和区域选择性氯化,然后进行腈阴离子环化,从 (R)-苯乙烯氧化物中实现了 84% 的总收率。该工艺在中试规模上进行了演示,产量显着,展示了其在制药合成和其他需要手性化合物的领域中大规模应用的潜力 (Ohigashi, Kikuchi, & Goto, 2010).

氰化物捕获代谢中间体

研究了 1-苄基吡咯烷的代谢,导致各种氰基加合物的表征。这些加合物是由氰离子亲核攻击代谢产生的亚胺鎓离子形成的,它们提供了对相关化合物代谢途径和潜在毒理学特征的见解。此类研究对于了解药物的代谢命运和设计更安全、更有效的药物至关重要 (Ho & Castagnoli, 1980).

苄基 C-H 键的光羧化

开发了一种新型的无金属方法,用于用 CO2 对苄基 C-H 键进行羧化以生成 2-芳基丙酸。该方法使用可见光,对于合成各种药物具有重要意义,它为将羧酸官能团引入有机分子提供了一种更可持续的方法 (Meng 等人,2019).

吡咯烷衍生物的合成

采用微波辅助合成法开发了 1-乙酰基-2-苄基吡咯烷-2-羧酸及其衍生物,展示了一种高产且高效的吡咯烷衍生物生产方法。这些化合物,尤其是 1-乙酰基-2-苄基吡咯烷-2-甲酰胺,表现出有效的抗菌活性,突出了它们作为开发新型抗菌剂的先导化合物的潜力 (Sreekanth & Jha, 2020).

安全和危害

属性

IUPAC Name |

benzyl 3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNULFIVJZGZMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597776 | |

| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-cyanopyrrolidine-1-carboxylate | |

CAS RN |

188846-99-3 | |

| Record name | Phenylmethyl 3-cyano-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188846-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)